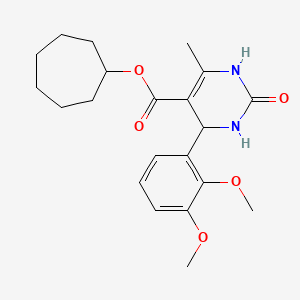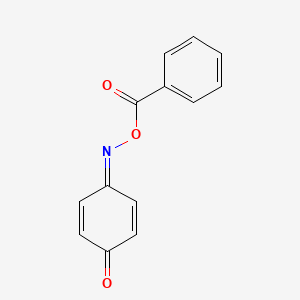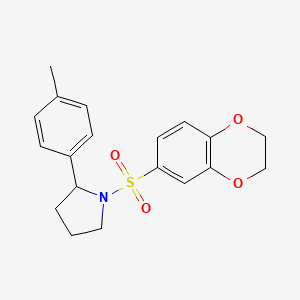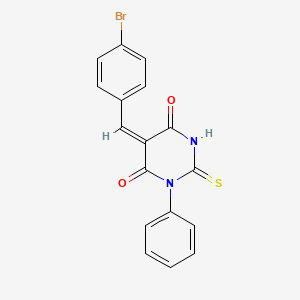
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mechanism of Action
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and is also involved in the activation of immune cells. By inhibiting BTK, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide blocks BCR signaling and induces apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide also has immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has demonstrated dose-dependent inhibition of BTK activity and BCR signaling, as well as induction of apoptosis in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also shown good efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has some limitations for lab experiments, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several potential future directions for research on 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide and other BTK inhibitors. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide in humans.
Synthesis Methods
The synthesis of 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide involves several chemical reactions, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 5-nitro-2-pyridineamine to form the desired product, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide.
Scientific Research Applications
2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. 2,5-dichloro-N-(5-nitro-2-pyridinyl)benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-1-3-10(14)9(5-7)12(18)16-11-4-2-8(6-15-11)17(19)20/h1-6H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAREZLCNNLIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-nitropyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxy-1-naphthyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4956929.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4956960.png)
![methyl 2-{[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4956964.png)
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)


![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)

![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)